molecular formula C20H14N6O2S B13823625 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan

Cat. No.: B13823625
M. Wt: 402.4 g/mol
InChI Key: WEVAQIIWOIRBRA-XSECPZBJSA-N
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Description

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a benzothiazole ring, a nitrophenyl group, and a phenylformazan moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various analytes.

    Biology: Employed in biochemical assays to study enzyme activities and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(2-Benzothiazolyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Bromide
  • 4-Nitrophenyl-2-benzothiazolylformazan

Comparison:

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)22-23-19(14-6-2-1-3-7-14)24-25-20-21-17-8-4-5-9-18(17)29-20/h1-13,22H/b23-19-,25-24?

InChI Key

WEVAQIIWOIRBRA-XSECPZBJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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